2-Chloro-9-[2-(oxan-2-yloxy)ethyl]purin-6-amine
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Overview
Description
2-Chloro-9-[2-(oxan-2-yloxy)ethyl]purin-6-amine is a synthetic compound belonging to the purine class of heterocyclic organic compounds It features a purine ring substituted with a chloro group at the 2-position and an oxan-2-yloxyethyl group at the 9-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-9-[2-(oxan-2-yloxy)ethyl]purin-6-amine typically involves the reaction of a 2-chloro-6-substituted purine with a protected and activated oxan-2-yloxyethyl derivative. The reaction conditions often include the use of a base such as ammonia to facilitate the substitution reaction . The process may involve multiple steps, including protection and deprotection of functional groups to ensure the desired substitution pattern on the purine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-9-[2-(oxan-2-yloxy)ethyl]purin-6-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 2-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, potentially altering the oxidation state of the purine ring or the substituents.
Hydrolysis: The oxan-2-yloxyethyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Bases: Ammonia, sodium hydroxide, and potassium carbonate are commonly used bases for substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various purine derivatives, while hydrolysis can produce alcohols and other functionalized purines.
Scientific Research Applications
2-Chloro-9-[2-(oxan-2-yloxy)ethyl]purin-6-amine has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of antiviral and anticancer agents. Its structural features make it a valuable scaffold for developing new therapeutic compounds.
Biological Studies: The compound is used in studies investigating the biological activity of purine derivatives, including their interactions with enzymes and receptors.
Chemical Biology: Researchers use this compound to probe the mechanisms of action of purine-based drugs and to develop new chemical probes for studying cellular processes.
Industrial Applications: It is used in the production of specialty chemicals and as a building block for more complex molecules in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of 2-Chloro-9-[2-(oxan-2-yloxy)ethyl]purin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro group and the oxan-2-yloxyethyl substituent can influence the compound’s binding affinity and specificity for these targets. The purine ring structure allows the compound to mimic natural nucleotides, potentially interfering with nucleic acid synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-9H-purin-6-amine: Lacks the oxan-2-yloxyethyl group, making it less versatile in chemical modifications.
6-Chloro-9-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-9H-purin-2-amine: Similar structure but with a different substituent at the 2-position.
2-(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy ethyl acetate: A related compound used in the synthesis of acyclovir.
Uniqueness
2-Chloro-9-[2-(oxan-2-yloxy)ethyl]purin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the oxan-2-yloxyethyl group enhances its solubility and potential for further chemical modifications, making it a valuable intermediate in drug development.
Properties
IUPAC Name |
2-chloro-9-[2-(oxan-2-yloxy)ethyl]purin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN5O2/c13-12-16-10(14)9-11(17-12)18(7-15-9)4-6-20-8-3-1-2-5-19-8/h7-8H,1-6H2,(H2,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCASMNUMXWPSNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCN2C=NC3=C(N=C(N=C32)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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